5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide
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Overview
Description
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: New triazole derivatives with different functional groups.
Oxidation Reactions: Oxidized triazole compounds.
Reduction Reactions: Reduced triazole derivatives.
Scientific Research Applications
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antifungal, antibacterial, or anticancer properties.
Biological Studies: The compound is used in studies to understand the biological activity of triazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(bromomethyl)-5-methylpyridine hydrobromide: Another bromomethyl-substituted compound with similar reactivity.
5-bromo-1-methyl-1H-1,2,4-triazole: A related triazole derivative with a bromine atom at a different position.
Uniqueness
5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide is unique due to the presence of both a bromomethyl group and a cyclopropyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2648961-27-5 |
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Molecular Formula |
C7H11Br2N3 |
Molecular Weight |
297 |
Purity |
95 |
Origin of Product |
United States |
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